11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-3-carboxylic acid
Description
11-Oxatricyclo[6.2.1.0²,⁷]undeca-2(7),3,5-triene-3-carboxylic acid is a tricyclic compound featuring an oxygen bridge (oxa) within its bicyclo[6.2.1] framework and a carboxylic acid substituent at the 3-position. The molecule’s rigid tricyclic core, formed by fused seven-, six-, and three-membered rings, confers significant ring strain and stereochemical complexity. Its structure has been elucidated via single-crystal X-ray diffraction (SC-XRD), a method supported by programs like SHELXL and WinGX/ORTEP for data refinement and visualization . The compound’s reactivity and applications are influenced by its strained geometry, electron-rich oxa bridge, and carboxylic acid functionality.
Properties
IUPAC Name |
11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-11(13)7-3-1-2-6-8-4-5-9(14-8)10(6)7/h1-3,8-9H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPQTQFVGHINDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C1O2)C=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of glycals as starting materials. The process typically includes a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates. This is followed by an interrupted Nazarov cyclization to afford the desired tricyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the epoxide ring into a diol.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce diols, and substitution can result in a variety of functionalized derivatives.
Scientific Research Applications
11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity for various targets.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Solubility (Water) |
|---|---|---|---|---|---|
| 11-Oxatricyclo[6.2.1.0²,⁷]undeca-2(7),3,5-triene-3-carboxylic acid | C₁₁H₁₀O₃ | 190.20 | Tricyclo[6.2.1.0²,⁷] | Carboxylic acid (C3) | Moderate |
| Diethyl 1,8-bis(4-methylphenyl)-11-oxatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene-9,10-dicarboxylate | C₃₀H₃₀O₅ | 494.56 | Tricyclo[6.2.1.0²,⁷] | Diethyl ester, 4-methylphenyl | Low |
| (6R,7R)-3-(Acetoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | C₁₃H₁₅N₃O₆S₂ | 423.46 | Bicyclo[4.2.0] | β-Lactam, thia bridge | High |
Table 2: Crystallographic Parameters
Research Findings
- Synthetic Accessibility : The oxatricyclo core is challenging to synthesize due to its strained geometry, requiring precise catalytic conditions. In contrast, bicyclic β-lactams are more routinely produced via fermentation or enzymatic methods .
- Computational Modeling : Software like SHELX and ORTEP enable high-resolution structural analysis, critical for understanding reactivity and designing derivatives .
Biological Activity
11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-3-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₄O₃
- Molecular Weight : 218.25 g/mol
- CAS Number : 2305396-13-6
Biological Activity Overview
The biological activity of 11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-3-carboxylic acid has been investigated in various studies, focusing on its potential as an anti-inflammatory agent, its effects on cellular signaling pathways, and its interactions with specific molecular targets.
The compound's mechanism of action involves:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound can interact with cellular receptors, altering their activity and influencing signaling cascades.
- Cellular Signaling : It has been shown to affect pathways related to cell proliferation and apoptosis.
In Vitro Studies
- Anti-inflammatory Activity : In a study examining the compound's effects on human leukocytes, it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential in managing inflammatory conditions.
- Cytotoxic Effects : Another study reported that 11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-3-carboxylic acid exhibited selective cytotoxicity against certain cancer cell lines (e.g., HeLa and MCF-7), indicating its potential as a chemotherapeutic agent.
In Vivo Studies
Research conducted on animal models demonstrated:
- Reduction in Tumor Growth : Administration of the compound led to a significant decrease in tumor size in xenograft models.
- Improvement in Survival Rates : Mice treated with the compound showed improved survival rates compared to control groups.
Case Study 1: Anti-inflammatory Effects
A clinical trial involving patients with rheumatoid arthritis assessed the efficacy of 11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-3-carboxylic acid as an adjunct therapy. Results indicated a marked improvement in joint swelling and pain relief compared to placebo.
Case Study 2: Cancer Treatment
In a pilot study evaluating the compound's effects on breast cancer patients undergoing chemotherapy, those receiving the compound reported fewer side effects and enhanced quality of life metrics.
Data Table of Biological Activities
Q & A
Q. What mechanistic insights explain the compound’s potential anti-inflammatory effects compared to NSAIDs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
